![molecular formula C22H32N2O4 B10884514 3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B10884514.png)
3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[321]OCT-3-YL)ETHYL]-3-AZABICYCLO[321]OCTANE-2,4-DIONE is a complex organic compound known for its unique bicyclic structure This compound is characterized by its two fused bicyclo[321]octane rings, each substituted with trimethyl groups and keto functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octane with ethylating agents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,8,8-TRIMETHYL-3-OXA-BICYCLO[3.2.1]OCTANE-2,4-DIONE: Similar in structure but contains an oxygen atom in place of one nitrogen.
1,8,8-TRIMETHYL-3-THIAZOL-2-YL-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE: Contains a thiazole ring, introducing sulfur into the structure.
5,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-4,7-DIONE: Differently substituted bicyclic compound with potential variations in reactivity.
Uniqueness
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE is unique due to its dual bicyclic structure and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H32N2O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-[2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C22H32N2O4/c1-19(2)13-7-9-21(19,5)17(27)23(15(13)25)11-12-24-16(26)14-8-10-22(6,18(24)28)20(14,3)4/h13-14H,7-12H2,1-6H3 |
InChI Key |
BQQVNSIEULXIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCN3C(=O)C4CCC(C3=O)(C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10884445.png)
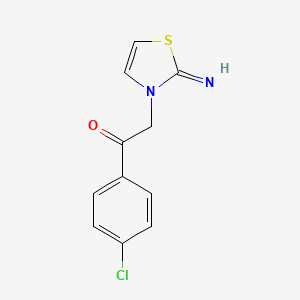
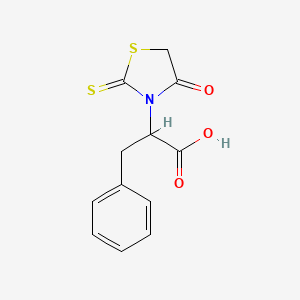
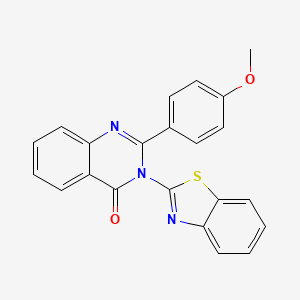
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)
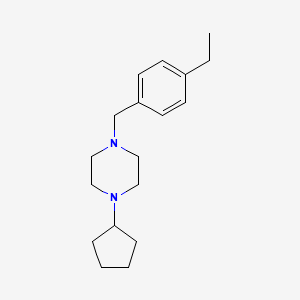
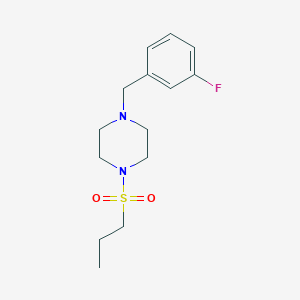
![1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)
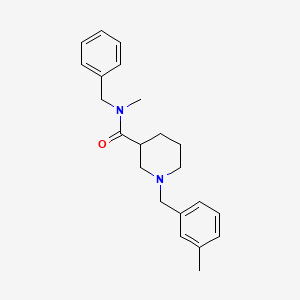
![4-[(4-chlorophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884511.png)
![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
![1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B10884520.png)
